N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYPCPXDKIUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)F)/NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a compound that integrates thiazolidine and hydrazone functionalities, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

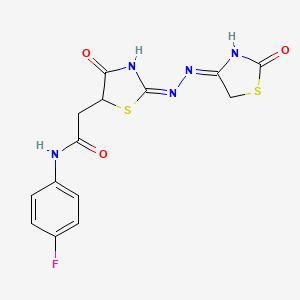

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a 4-fluorophenyl group, a thiazolidine ring, and a hydrazone linkage, contributing to its biological activity.

Anticancer Properties

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:

A study evaluating thiazolidinone derivatives demonstrated that certain compounds inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 1.27 to 1.50 μM. These compounds were found to induce apoptosis through the downregulation of key survival pathways involving AKT and mTOR signaling .

Antimicrobial Activity

Thiazolidine derivatives are also recognized for their antimicrobial properties. For example, derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antidiabetic Effects

There is evidence that thiazolidinones possess antidiabetic activity, primarily through the activation of PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. This mechanism suggests potential therapeutic applications for managing diabetes mellitus .

Antioxidant Activity

The antioxidant properties of thiazolidinones have been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogues (e.g., ), as fluorine’s electronegativity influences electron-withdrawing effects and lipophilicity.

- Oxothiazolidinone vs. Thiadiazole: The oxothiazolidinone core in the target compound contrasts with thiadiazole derivatives (e.g., ), which exhibit anticancer activity. Structural differences in the heterocycle likely modulate binding to biological targets.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

The absence of ν(C=O) in triazole tautomers contrasts with the target compound’s carbonyl signals, confirming structural differences. NMR data for analogues (e.g., ) reveal that substituent-induced electronic changes alter chemical environments, particularly in aromatic regions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.